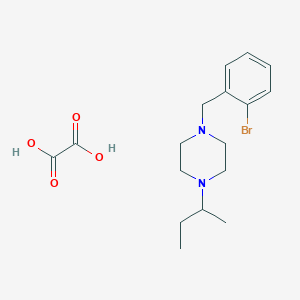![molecular formula C26H20N2O4S2 B5158815 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione], also known as DPPD, is a chemical compound that has been extensively studied for its potential applications in the field of biomedical research. DPPD is a member of a class of compounds known as thiolactones, which are characterized by the presence of a thiol group and a lactone ring in their structure.
Mecanismo De Acción
The mechanism of action of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] involves the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can also modulate the expression of genes involved in inflammation and apoptosis, which are implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has been shown to exert various biochemical and physiological effects. It can reduce oxidative stress, inflammation, and DNA damage, which are implicated in the pathogenesis of various diseases. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can also inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] is also relatively inexpensive compared to other antioxidants. However, 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can also exhibit cytotoxicity at high concentrations, which can affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the study of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]. One direction is to investigate its potential applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to develop novel derivatives of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] with improved bioavailability and efficacy. Furthermore, the mechanism of action of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] needs to be further elucidated to fully understand its potential therapeutic benefits.
Métodos De Síntesis
The synthesis of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can be achieved by the reaction of 1,4-phenylenediamine with 3-(phenylthio)-2,5-pyrrolidinedione in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]. The yield of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has been extensively studied for its potential applications in the field of biomedical research. It has been shown to possess antioxidant, anti-inflammatory, and antitumor properties. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can scavenge free radicals and protect cells from oxidative stress, which is implicated in the pathogenesis of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
IUPAC Name |
1-[4-(2,5-dioxo-3-phenylsulfanylpyrrolidin-1-yl)phenyl]-3-phenylsulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S2/c29-23-15-21(33-19-7-3-1-4-8-19)25(31)27(23)17-11-13-18(14-12-17)28-24(30)16-22(26(28)32)34-20-9-5-2-6-10-20/h1-14,21-22H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYDWUUKUDXGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)SC4=CC=CC=C4)SC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,4-Phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5158738.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5158743.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5158755.png)
![(3S*,4S*)-1-[2-(2-furyl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5158762.png)
![4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5158770.png)

![4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5158783.png)
![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)
![{4-[(3-iodobenzoyl)amino]phenyl}acetic acid](/img/structure/B5158809.png)
![5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5158823.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)
![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)